Cyanine 5 Tyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 5 Tyramide is a red fluorescent dye widely used in scientific research for signal amplification in various assays. It is particularly known for its application in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH. The compound is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, enhancing the sensitivity and specificity of detection methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Tyramide involves the conjugation of a cyanine dye with a tyramide molecule. The process typically includes the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones.
Conjugation with Tyramide: The cyanine dye is then conjugated with tyramide under specific reaction conditions, often involving the use of coupling agents and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Cyanine 5 Tyramide primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized in the presence of HRP, leading to the formation of reactive intermediates that bind to nearby molecules.
Substitution: The tyramide moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: HRP and hydrogen peroxide are commonly used reagents for oxidation reactions involving this compound.
Substitution: Various nucleophiles, such as amines and thiols, can react with the tyramide moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorescently labeled biomolecules, which are used for signal amplification in various assays .
Scientific Research Applications
Cyanine 5 Tyramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in IHC, ICC, and FISH for visualizing cellular and molecular structures.
Medicine: Utilized in diagnostic assays for detecting biomarkers and pathogens.
Industry: Applied in the development of biosensors and diagnostic kits .
Mechanism of Action
Cyanine 5 Tyramide exerts its effects through a mechanism known as tyramide signal amplification (TSA). In this process, HRP catalyzes the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates covalently bind to nearby tyrosine residues on proteins, resulting in localized deposition of the fluorescent dye. This enhances the fluorescent signal, allowing for more sensitive detection of target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyanine 3 Tyramide: Another fluorescent dye used for signal amplification, but with different spectral properties.
Fluorescein Tyramide: A green fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness
Cyanine 5 Tyramide is unique due to its far-red fluorescence, which minimizes background autofluorescence and allows for multiplexing with other fluorescent dyes. Its high extinction coefficient and quantum yield make it particularly suitable for sensitive detection applications .
Properties
Molecular Formula |
C41H49N3O8S2 |
---|---|
Molecular Weight |
776.0 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |
InChI Key |
NHSJCIBSNKLAMA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.